2-bromo-5-(2-methylphenyl)pyrazine
Overview
Description
2-bromo-5-(2-methylphenyl)pyrazine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a tolyl group attached to the pyrazine ring
Preparation Methods
The synthesis of 2-bromo-5-(2-methylphenyl)pyrazine can be achieved through several methods. One common approach involves the bromination of 5-(2-tolyl)pyrazine using bromine or a brominating agent under controlled conditions. Another method includes the Suzuki–Miyaura coupling reaction, where a boron reagent is used to couple a brominated pyrazine with a tolyl group . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
2-bromo-5-(2-methylphenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-bromo-5-(2-methylphenyl)pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-bromo-5-(2-methylphenyl)pyrazine exerts its effects depends on the specific application and the molecular targets involvedThe exact pathways and molecular targets can vary, but they often involve key biological processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
2-bromo-5-(2-methylphenyl)pyrazine can be compared with other similar compounds, such as:
2-Bromo-5-(3-tolyl)pyrazine: Similar in structure but with the tolyl group attached at a different position on the pyrazine ring.
2-Bromo-5-(4-tolyl)pyrazine: Another isomer with the tolyl group in yet another position.
Other Pyrazine Derivatives: Compounds like 2-Bromo-6-(4-tolyl)pyrazine and other brominated pyrazines share similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
2-bromo-5-(2-methylphenyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)10-6-14-11(12)7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWXZYKQNKPJFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.